

An In-depth Technical Guide to Dihydroechinofuran (Shikonofuran A)

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Compound of Interest		
Compound Name:	Dihydroechinofuran	
Cat. No.:	B1254624	Get Quote

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Introduction

Dihydroechinofuran, also known as Shikonofuran A, is a naturally occurring furan derivative isolated from the roots of Lithospermum erythrorhizon. This compound belongs to the shikonin family, a group of potent bioactive molecules renowned for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **Dihydroechinofuran**, detailed experimental protocols for its isolation, and an exploration of its biological activities and underlying signaling pathways.

Physical and Chemical Properties

Quantitative data for **Dihydroechinofuran** (Shikonofuran A) are summarized in the table below. While extensive experimental data for some properties are limited in publicly available literature, the following table represents the most current information.



Property	Value	Source(s)
CAS Number	85022-66-8	[1]
Synonyms	Shikonofuran A	[1]
Molecular Formula	C18H20O5	[1]
Molecular Weight	316.35 g/mol	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Boiling Point	358.4 ± 21.0 °C at 760 mmHg	
Flash Point	170.5 ± 22.1 °C	_
Melting Point	Not available	_
Solubility	Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).	_

Experimental Protocols Isolation of Dihydroechinofuran (Shikonofuran A) from Lithospermum erythrorhizon

While a specific, detailed protocol exclusively for the isolation of **Dihydroechinofuran** is not readily available, the following procedure is a comprehensive amalgamation of established methods for the extraction and purification of shikonin derivatives from Lithospermum erythrorhizon and can be adapted for the targeted isolation of **Dihydroechinofuran**.

- 1. Preparation of Plant Material:
- Air-dry the roots of Lithospermum erythrorhizon at room temperature.
- Grind the dried roots into a fine powder using a mechanical grinder.
- 2. Extraction:



- Macerate the powdered root material in n-hexane at room temperature for 24-48 hours to remove lipids and other nonpolar compounds.
- Filter the mixture and discard the n-hexane extract.
- Air-dry the residue to remove any remaining n-hexane.
- Extract the defatted powder with ethanol or methanol at room temperature with continuous stirring for 24 hours. Repeat this extraction process three times to ensure maximum yield.
- Combine the ethanol/methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- 3. Chromatographic Purification:
- Subject the crude extract to column chromatography on silica gel.
- Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate, 9:1 to 1:1).
- Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light.
- Fractions containing compounds with similar Rf values to known shikonofuran derivatives should be pooled.
- Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to isolate pure **Dihydroechinofuran**.
- 4. Structure Elucidation:
- Confirm the structure of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

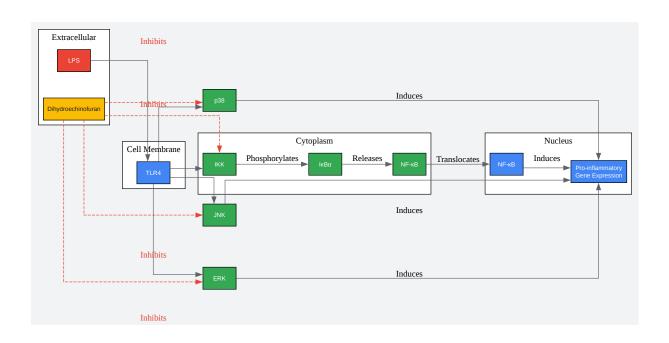


The biological activities of **Dihydroechinofuran** are believed to be similar to those of other shikonin derivatives, which include anti-inflammatory and anti-cancer effects. These effects are primarily mediated through the modulation of key signaling pathways and the generation of reactive oxygen species (ROS).

Anti-inflammatory Activity: Modulation of MAPK and NFkB Signaling Pathways

Studies on the related compound Shikonofuran E have demonstrated potent anti-inflammatory effects by down-regulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-кВ) signaling pathways in lipopolysaccharide-stimulated macrophages. It is highly probable that **Dihydroechinofuran** exerts its anti-inflammatory effects through a similar mechanism.





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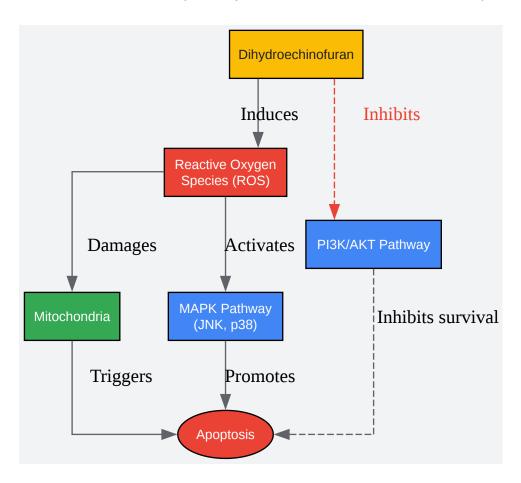
 $\textbf{Figure 1:} \ \ \textbf{Proposed anti-inflammatory mechanism of } \textbf{Dihydroechinofuran}.$

Anti-cancer Activity: Induction of Apoptosis through ROS Generation

Shikonin and its derivatives are known to exhibit anti-cancer activity by inducing the production of reactive oxygen species (ROS) within cancer cells. This increase in ROS leads to oxidative



stress, which in turn triggers apoptosis through various downstream signaling cascades, including the activation of the MAPK pathway and modulation of the PI3K/AKT pathway.



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Figure 2: Proposed mechanism of Dihydroechinofuran-induced apoptosis.

Conclusion

Dihydroechinofuran (Shikonofuran A) is a promising natural product with significant potential for therapeutic applications, particularly in the fields of inflammation and oncology. While further research is required to fully elucidate its physical properties and to develop optimized isolation protocols, the existing data on its biological activities and mechanisms of action provide a strong foundation for future drug discovery and development efforts. The insights into its modulation of the MAPK and NF-κB pathways, as well as its ability to induce ROS-mediated apoptosis, highlight its potential as a lead compound for the development of novel therapeutics.



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References

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